Bienvenue dans la boutique en ligne BenchChem!

Dehydroepiandrosterone Sulfate

Pharmacokinetics Steroid Biochemistry Clinical Endocrinology

Select Dehydroepiandrosterone Sulfate (DHEAS, CAS 1099-87-2 sodium salt) for applications where unconjugated DHEA or pregnenolone sulfate fail. DHEAS is the sole tool compound for γ2-subunit-dependent GABAᴀ receptor antagonism (62–100% inhibition via the picrotoxin/TBPS site) and the preferred stable biomarker for IVD adrenal function assays (1,000× higher circulating levels, 20–30× longer half-life than DHEA). For SI-traceable calibration, request qNMR-characterized reference material validated by the 2025 ID-LC-MS/MS candidate RMP. Not for use as an OATP1B hepatic DDI probe.

Molecular Formula C19H28O5S
Molecular Weight 368.5 g/mol
CAS No. 1099-87-2; 651-48-9
Cat. No. B15608734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroepiandrosterone Sulfate
CAS1099-87-2; 651-48-9
Molecular FormulaC19H28O5S
Molecular Weight368.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H28O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,13-16H,4-11H2,1-2H3,(H,21,22,23)/t13-,14-,15-,16-,18-,19-/m0/s1
InChIKeyCZWCKYRVOZZJNM-USOAJAOKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroepiandrosterone Sulfate (DHEAS) CAS 1099-87-2: Steroid Sulfate Procurement and Differentiation Guide


Dehydroepiandrosterone sulfate (DHEAS, CAS 1099-87-2 as sodium salt; 651-48-9 as free acid) is the 3β-sulfate ester of dehydroepiandrosterone (DHEA) and represents the most abundant circulating steroid in adult humans, with plasma concentrations approximately 100- to 1000-fold higher than those of unconjugated DHEA [1]. DHEAS serves as a stable circulating reservoir for peripheral conversion to active androgens and estrogens, functions as an endogenous biomarker of adrenal androgen output due to its long half-life and minimal diurnal variation, and acts as a neurosteroid with direct modulatory activity at the GABAA receptor and sigma-1 receptor [2].

Why Unconjugated DHEA or Other Androstane Steroids Cannot Substitute for DHEAS in Research and Clinical Applications


DHEAS cannot be interchangeably substituted with unconjugated DHEA, pregnenolone sulfate, or other structurally related androstane steroids because fundamental pharmacokinetic, pharmacodynamic, and analytical properties differ by orders of magnitude. DHEAS exhibits a plasma elimination half-life of 7–22 hours versus 15–38 minutes for DHEA, resulting in approximately 1000-fold higher steady-state circulating concentrations [1]. At the GABAA receptor, DHEAS acts as a non-competitive antagonist via the picrotoxin/TBPS binding site, while DHEA shows negligible interaction with this site [2]. Furthermore, DHEAS and pregnenolone sulfate (PS) employ mechanistically distinct inhibitory pathways at GABAA receptors despite structural similarity, with DHEAS—but not PS—showing γ-subunit-dependent efficacy enhancement [3]. In analytical settings, DHEAS immunoassays exhibit compound-specific cross-reactivity and bias profiles that differ markedly from those of other steroid hormone assays, making direct method substitution without revalidation unacceptable [4].

Quantitative Differential Evidence for Dehydroepiandrosterone Sulfate Against Closest Analogs and Alternatives


Plasma Half-Life and Volume of Distribution: DHEAS vs. Unconjugated DHEA

DHEAS demonstrates a dramatically longer elimination half-life than unconjugated DHEA, enabling stable circulating concentrations and making DHEAS the preferred analyte for clinical adrenal function assessment. DHEAS also exhibits a substantially smaller apparent volume of distribution, consistent with its confinement to the plasma compartment due to strong albumin binding [1].

Pharmacokinetics Steroid Biochemistry Clinical Endocrinology

GABAA Receptor Radioligand Binding Inhibition: DHEAS vs. DHEA (Unsulfated)

DHEAS produces substantially greater inhibition of radioligand binding at multiple GABAA receptor sites compared to unconjugated DHEA. In direct head-to-head experiments using rat brain membranes, DHEAS inhibited [3H]flunitrazepam, [3H]muscimol, and [35S]TBPS binding by 62% to 100%, whereas DHEA inhibited the same radioligands by only 5% to 31% [1]. DHEAS, but not DHEA, inhibited [35S]TBPS binding competitively and decreased Bmax values of both high- and low-affinity GABA binding sites [2].

Neuropharmacology GABAA Receptor Neurosteroid

GABAA Receptor Subunit-Dependent Inhibitory Efficacy: DHEAS vs. Pregnenolone Sulfate (PS)

DHEAS and pregnenolone sulfate (PS), two structurally similar sulfated neurosteroids, exhibit distinct GABAA receptor inhibitory mechanisms and subunit dependencies. A saturating concentration of DHEAS blocked approximately 75% of currents mediated by GABAA receptors composed of human α1, β1, and γ2S subunits, but only 35% in receptors containing only α1 and β1 subunits, demonstrating that the γ2 subunit enhances DHEAS efficacy without altering binding affinity (IC50 values nearly identical with and without γ subunit). In contrast, neither the affinity nor the efficacy of PS was altered by the presence of the γ subunit [1]. Furthermore, PS, but not DHEAS, mediates inhibition by promoting disulfide bond formation between structural elements (loop 2, loop 7, and the M2-M3 linker) involved in receptor desensitization, indicating divergent molecular mechanisms [1].

GABAA Receptor Neurosteroid Pharmacology Electrophysiology

Immunoassay vs. LC-MS/MS Quantification Bias: DHEAS in Neonatal Samples

DHEAS quantification by immunoassay platforms exhibits significant positive bias compared to the reference method of liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly in neonatal populations where interfering steroid sulfates are abundant. In a method comparison study, the Abbott Alinity DHEAS immunoassay ran at a 166% positive bias (n = 24) relative to a validated LC-MS/MS method in samples from infants aged <52 weeks; this bias lessened with increasing age [1]. Separately, a comparison of seven commercial DHEAS immunoassays against isotope-dilution LC-MS/MS (ID-LC-MS/MS) across 75 serum samples (range 0.06–20.6 µmol/L) revealed that only three of seven methods showed acceptable agreement (R = 0.93–0.99; slopes 0.92–1.07), while four methods exhibited standardization deviations with slopes of 0.84, 1.14, 1.20, and 1.28, and one assay showed an intra-assay CV of 18% [2].

Clinical Chemistry Analytical Validation Pediatric Endocrinology

Endogenous OATP Biomarker Sensitivity: DHEAS vs. Coproporphyrin I (CP I)

In a systematic head-to-head comparison of endogenous compounds as biomarkers for hepatic organic anion transporting polypeptide (OATP) inhibition in healthy human subjects, DHEAS was evaluated alongside bile acids, hexadecanedioate (HDA), tetradecanedioate (TDA), and coproporphyrins I and III (CP I, CP III). Following administration of the OATP inhibitor rifampin (RIF), the overall rank order for the magnitude of AUC change normalized to interindividual variability was CP I > CP III > HDA ≈ TDA ≈ rosuvastatin (RSV) >> bile acids. Critically, changes in plasma DHEAS did not correlate with OATP1B inhibition by RIF, and DHEAS was not included in the final rank order of OATP-sensitive biomarkers, indicating that DHEAS is not a suitable endogenous probe for OATP functional assessment in humans [1].

Drug-Drug Interaction OATP Transporter Endogenous Biomarker

Reference Measurement Procedure Analytical Performance: ID-LC-MS/MS for DHEAS Quantification

A recently established isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for DHEAS in human serum and plasma demonstrates analytical performance that substantially exceeds that of conventional immunoassays. The RMP employs quantitative nuclear magnetic resonance (qNMR)-characterized DHEAS reference material for calibration traceable to the International System of Units (SI), and a two-dimensional heart-cut LC approach to mitigate matrix effects and prevent interference co-elution from testosterone, epi-testosterone, DHEA, 5α-dihydrotestosterone, and estrone [1]. Trueness assessment revealed relative bias between -1.9% and 0.3% (n = 6) for surrogate matrix samples, -2.3% to 3.6% for Li-heparin plasma samples, and overall bias of 0.7% to 1.8% (n = 60). Standard measurement uncertainties ranged from 4.0% to 5.6% (low range, 0.800–8,400 ng/mL) and 3.5% to 4.2% (high range), expanding to 7.9%–11.1% and 7.1%–8.3% at the 95% confidence level (k = 2) [1].

Metrological Traceability Reference Measurement Procedure Steroid Quantification

Evidence-Backed Research and Industrial Application Scenarios for Dehydroepiandrosterone Sulfate


Neurosteroid GABAA Receptor Pharmacology: Mechanistic Differentiation Studies

DHEAS is the compound of choice for studies requiring selective pharmacological manipulation of sulfated neurosteroid binding sites at the GABAA receptor. Unlike unconjugated DHEA, which shows only 5–31% inhibition of GABAA radioligand binding, DHEAS produces 62–100% inhibition and acts via the picrotoxin/TBPS site [1]. Furthermore, DHEAS demonstrates unique γ2-subunit-dependent efficacy (75% inhibition with γ2 vs. 35% without), a property not shared by pregnenolone sulfate, whose efficacy is γ-subunit-independent [2]. This makes DHEAS the preferred tool compound for probing subunit composition-dependent pharmacology of native GABAA receptors in brain tissue.

Clinical Adrenal Function Testing and Diagnostic Biomarker Assay Development

For in vitro diagnostic (IVD) manufacturers developing adrenal function assays, DHEAS is the analytically superior target over DHEA due to its 20–30× longer plasma half-life (7–22 h vs. 15–38 min), approximately 1000-fold higher circulating concentration, and minimal diurnal variation, which together eliminate the need for timed multiple sampling [1]. However, assay developers must employ LC-MS/MS-based methods or rigorously validated immunoassays, as commercial DHEAS immunoassays exhibit slopes deviating up to 28% from unity versus ID-LC-MS/MS reference methods and positive biases up to 166% in neonatal populations [2]. SI-traceable calibration using qNMR-characterized DHEAS reference material, as established by the 2025 ID-LC-MS/MS candidate RMP with bias ≤|1.9%|, is essential for regulatory compliance under IVDR 2017/746 [3].

Pharmaceutical Transporter-Mediated Drug-Drug Interaction (DDI) Studies: Negative Biomarker Selection

In clinical DDI study design focused on hepatic OATP inhibition, DHEAS should not be procured as an endogenous biomarker probe. A comprehensive 2017 comparative evaluation established the rank order CP I > CP III > HDA ≈ TDA ≈ RSV >> bile acids for OATP-inhibition sensitivity, with DHEAS explicitly failing to show correlation with OATP1B inhibition by rifampin in human subjects [1]. Procurement resources should instead be directed toward coproporphyrin I standards, which demonstrated the highest sensitivity and lowest interindividual variability for detecting OATP-mediated DDIs.

Reference Standard for Steroid Hormone Metrological Traceability Chains

For national metrology institutes, reference laboratories, and IVD calibration kit manufacturers, the recently published ID-LC-MS/MS candidate reference measurement procedure for DHEAS, which employs qNMR-characterized reference material to achieve SI-traceable quantification with a linear range spanning 0.800–8,400 ng/mL and measurement uncertainty of 3.5–5.6%, provides the highest-tier analytical reference for assigning target values to DHEAS calibrators and trueness control materials [1]. This RMP is specifically validated to differentiate DHEAS from five structurally related endogenous interferents (testosterone, epi-testosterone, DHEA, 5α-dihydrotestosterone, estrone), a capability absent in conventional immunometric methods.

Quote Request

Request a Quote for Dehydroepiandrosterone Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.